SBrAB's Rigid ~10-Å Spacer Significantly Exceeds the 1.5-Å Length of N-Succinimidyl Bromoacetate (SBA)
The spacer arm of SBrAB, defined by the para-substituted benzoate core bridging its NHS-ester and bromoacetamido termini, is structurally analogous to that of SIAB, which Thermo Fisher and Cepham Life Sciences report as 10.6 Å . In contrast, N-succinimidyl bromoacetate (SBA), which lacks an aromatic spacer, possesses the shortest known amine-to-thiol spacer arm at only 1.5 Å . This difference means that SBrAB enforces a >7-fold increase in the minimum distance between conjugated partners, critically reducing steric hindrance when targeting buried lysine residues or when the conjugated biomolecules must retain independent function post-crosslinking .
| Evidence Dimension | Spacer arm length (Å) |
|---|---|
| Target Compound Data | ≈10.6 Å (para-aminobenzoate core, structural analog to SIAB) |
| Comparator Or Baseline | SBA (N-succinimidyl bromoacetate): 1.5 Å |
| Quantified Difference | SBrAB spacer is approximately 7-fold longer than SBA (10.6 Å vs. 1.5 Å). |
| Conditions | Computed from chemical structure; SIAB value confirmed per Thermo Fisher Scientific and Cepham Life Sciences specifications . |
Why This Matters
For researchers preparing peptide–protein immunogens or antibody-enzyme conjugates, a longer rigid spacer reduces steric blockade of epitopes and improves conjugate yield by permitting the crosslinker to reach sterically hindered primary amines.
